molecular formula C11H20N2O B13173981 N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide

N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide

Cat. No.: B13173981
M. Wt: 196.29 g/mol
InChI Key: VSLABBNZPSVNLD-UHFFFAOYSA-N
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Description

N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This compound is characterized by the presence of a cyclopropane ring and an azepane moiety, making it an interesting subject for research in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with azepane derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azepane ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyclopropane ring is known to confer rigidity to the molecule, which can influence its binding to enzymes and receptors. The azepane moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide is unique due to the combination of the cyclopropane ring and azepane moiety. This dual structural feature provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N-(azepan-2-ylmethyl)cyclopropanecarboxamide

InChI

InChI=1S/C11H20N2O/c14-11(9-5-6-9)13-8-10-4-2-1-3-7-12-10/h9-10,12H,1-8H2,(H,13,14)

InChI Key

VSLABBNZPSVNLD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CNC(=O)C2CC2

Origin of Product

United States

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